molecular formula C25H30O7 B10853431 Tenellone A

Tenellone A

Cat. No.: B10853431
M. Wt: 442.5 g/mol
InChI Key: AXMCRMUBMNEKLN-UHFFFAOYSA-N
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Description

Tenellone A is a naturally occurring compound isolated from the deep-sea derived fungus Phomopsis lithocarpus FS508.

Preparation Methods

The preparation of Tenellone A typically involves the extraction and isolation from the fermentation culture of the marine fungus Phomopsis lithocarpus FS508. The process includes several steps of solvent extraction, chromatographic separation, and purification to obtain the pure compound

Chemical Reactions Analysis

Tenellone A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of highly oxygenated derivatives, while reduction can yield less oxygenated products.

Scientific Research Applications

Tenellone A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tenellone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it can inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

2-[3-(2,3-dihydroxy-3-methylbutoxy)-2-hydroxy-5-methylbenzoyl]-6-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C25H30O7/c1-14(2)6-7-16-8-9-19(27)18(12-26)22(16)24(30)17-10-15(3)11-20(23(17)29)32-13-21(28)25(4,5)31/h6,8-12,21,27-29,31H,7,13H2,1-5H3

InChI Key

AXMCRMUBMNEKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(C(C)(C)O)O)O)C(=O)C2=C(C=CC(=C2C=O)O)CC=C(C)C

Origin of Product

United States

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